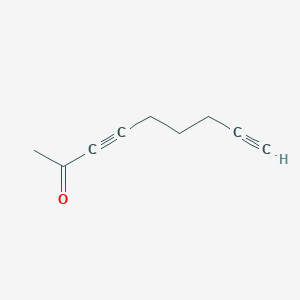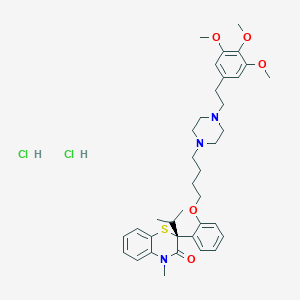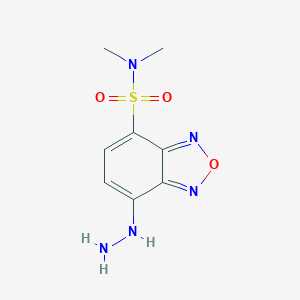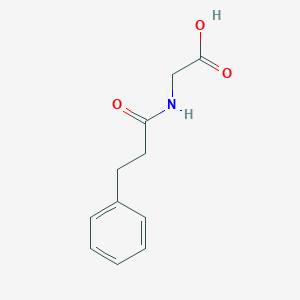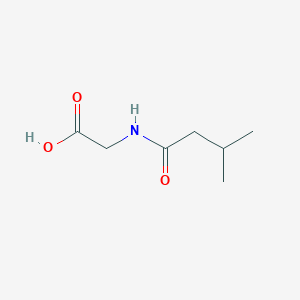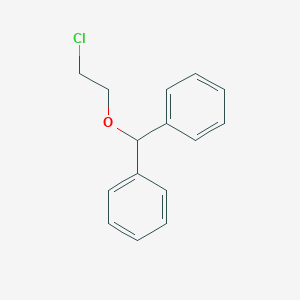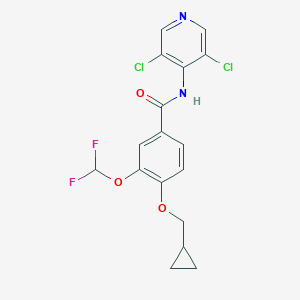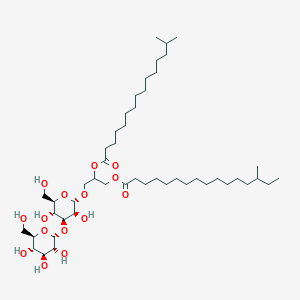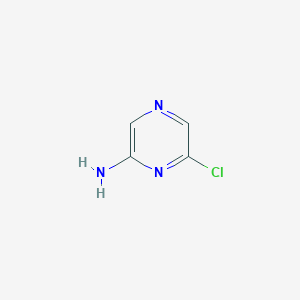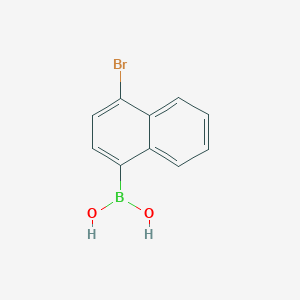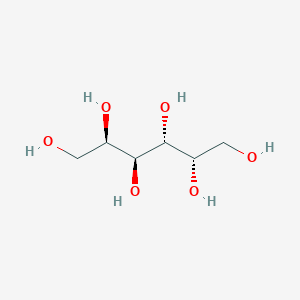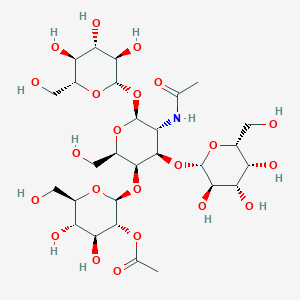
Capsular polysaccharide K49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsular polysaccharide K49 is a type of bacterial polysaccharide that is commonly found in Klebsiella pneumoniae. It is a complex molecule that plays a crucial role in the virulence and pathogenesis of this bacterium. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of K49 polysaccharides in scientific research.
Wirkmechanismus
The exact mechanism of action of capsular polysaccharide K49 is not yet fully understood. However, it is believed to play a key role in the ability of Klebsiella pneumoniae to evade the immune system and cause disease. K49 polysaccharides are thought to interact with various immune cells and molecules, leading to the suppression of immune responses and the promotion of bacterial growth.
Biochemische Und Physiologische Effekte
Capsular polysaccharide K49 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate immune responses, promote bacterial growth, and interact with various host cells and molecules. In addition, K49 polysaccharides have been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Capsular polysaccharide K49 has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to modulate immune responses, making it a useful tool for studying the immune system and developing new vaccines and immunotherapies. However, the complex nature of K49 polysaccharides can make them difficult to work with, and their variability between different strains of bacteria can make it challenging to obtain consistent results.
Zukünftige Richtungen
There are several future directions for research on capsular polysaccharide K49. One area of focus is the development of new methods for synthesizing and purifying K49 polysaccharides, which could lead to more consistent and reliable results in lab experiments. Another area of interest is the use of K49 polysaccharides as vaccine adjuvants, which could enhance the effectiveness of existing vaccines and lead to the development of new vaccines for a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of K49 polysaccharides and their potential therapeutic applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of capsular polysaccharide K49 is a complex process that involves multiple steps. It is typically produced through fermentation of the Klebsiella pneumoniae bacteria, followed by purification and extraction of the polysaccharide. The exact method of synthesis can vary depending on the specific strain of bacteria and the desired properties of the polysaccharide.
Wissenschaftliche Forschungsanwendungen
Capsular polysaccharide K49 has been the subject of numerous scientific studies in recent years. It has been found to have a wide range of potential applications in fields such as immunology, microbiology, and biochemistry. Some of the most promising applications of K49 polysaccharides include their use as vaccine adjuvants, diagnostic tools, and therapeutic agents.
Eigenschaften
CAS-Nummer |
130787-82-5 |
|---|---|
Produktname |
Capsular polysaccharide K49 |
Molekularformel |
C28H47NO22 |
Molekulargewicht |
749.7 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C28H47NO22/c1-7(34)29-13-23(50-26-20(42)17(39)14(36)9(3-30)45-26)22(49-28-24(44-8(2)35)19(41)16(38)11(5-32)47-28)12(6-33)48-25(13)51-27-21(43)18(40)15(37)10(4-31)46-27/h9-28,30-33,36-43H,3-6H2,1-2H3,(H,29,34)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,19+,20-,21-,22+,23-,24-,25+,26+,27+,28+/m1/s1 |
InChI-Schlüssel |
SLDLVKIBSJOGAT-ZAJOLMIISA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
Synonyme |
capsular polysaccharide K49 E coli polysaccharide K49 K49 polysaccharide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



